molecular formula C26H25N3O3S2 B12022769 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B12022769
M. Wt: 491.6 g/mol
InChI Key: ISGFVBOBYPNSEZ-FCQUAONHSA-N
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Description

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that features a thiazolidine ring, an indole moiety, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the indole moiety, and the final acetamide linkage. Typical synthetic routes may involve:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with a suitable carbonyl compound under acidic or basic conditions.

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Industry

In industrial applications, the compound could be used in the synthesis of advanced materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Studied for their wide range of biological activities.

    Acetamide Derivatives: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

The unique combination of the thiazolidine ring, indole moiety, and acetamide group in this compound may confer specific biological activities or chemical properties that are not present in other similar compounds. This uniqueness would need to be validated through comparative studies and experimental data.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C26H25N3O3S2/c1-16-9-5-7-13-19(16)27-21(30)15-28-20-14-8-6-12-18(20)22(24(28)31)23-25(32)29(26(33)34-23)17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11,15H2,1H3,(H,27,30)/b23-22-

InChI Key

ISGFVBOBYPNSEZ-FCQUAONHSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCCC5)/C2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCCC5)C2=O

Origin of Product

United States

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